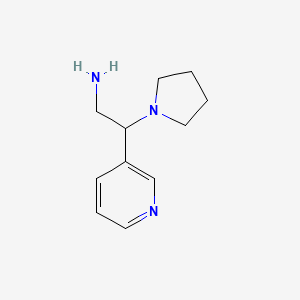

2-(3-Pyridyl)-2-pyrrolidinylethylamine

Descripción general

Descripción

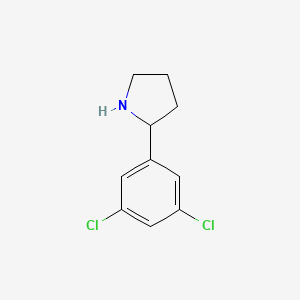

The compound appears to contain a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom and is a common structural motif in natural products .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyridine-containing biaryls often involves transition-metal-catalysed cross-coupling reactions .Molecular Structure Analysis

The structure of pyrrolidine compounds is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reactivity of pyrrolidine compounds can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The physico-chemical properties of similar compounds can be influenced by factors such as shape, bonding, charge distribution, and ro-vibrational features .Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Water Oxidation Catalysis : The compound has been used in synthesizing dinuclear Ru complexes, which have demonstrated catalytic activity in oxidizing water to molecular dioxygen, a significant reaction in the context of renewable energy and water splitting technologies (Mola et al., 2011).

Synthesis of Novel Inhibitors : It has been used in the discovery of potent and selective inhibitors of PDK1, a kinase involved in cancer pathways. This showcases its role in developing anticancer agents (Murphy et al., 2011).

Synthesis of DNA Duplexes and Triplexes : Pyrrolidyl polyamines, derivatives of this compound, have been found to stabilize DNA duplexes and triplexes, which could have implications in DNA research and therapy (Nagamani & Ganesh, 2001).

Pharmacological Applications : It has been identified as a partial agonist for the histamine receptor in guinea pig ileum, a finding relevant in pharmacology and drug development (Kenakin & Cook, 1980).

Antiplatlet and Vasodilatory Activity : The compound has been incorporated into pyridine and pyrano derivatives, which showed potential as antiplatelet compounds with vasodilatory activity (Sirakanyan et al., 2021).

Ligand in Catalysis : It's been used in the efficient stereoselective synthesis of key materials in pharmaceuticals, demonstrating its utility in sophisticated chemical synthesis processes (Zhong et al., 1999).

Photoreactivity and Material Science

- Control of Photoreactivity : Research has shown that derivatives of this compound can be used to control the photoreactivity of certain diarylethene derivatives, which is crucial in the field of photochemistry and materials science (Yumoto et al., 2008).

DNA Synthesis and Protection

Protecting Group in DNA Synthesis : The compound has been utilized as a protecting group in the synthesis of DNA fragments, indicating its importance in molecular biology and genetics (Takaku et al., 1987).

Formation of DNA Fragments : It's been used in the synthesis of deoxyribooligonucleotides, showcasing its utility in nucleic acid chemistry (Hamamoto et al., 1989).

Mecanismo De Acción

Target of Action

Compounds characterized by the pyrrolidine ring, such as 2-(3-pyridyl)-2-pyrrolidinylethylamine, have been reported to exhibit bioactive properties with target selectivity .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Nicotine, a compound structurally similar to this compound, is known to be metabolized through various pathways, including carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation .

Pharmacokinetics

A study on nicotine, a structurally similar compound, revealed that the metabolic activity of nicotine in the brain was different from that in the blood . This could potentially suggest that this compound might also exhibit different pharmacokinetic properties in different tissues.

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit bioactive properties with target selectivity , suggesting that this compound might also have specific biological effects.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(3-Pyridyl)-2-pyrrolidinylethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound can also interact with nicotinic acetylcholine receptors, influencing neurotransmission processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, by binding to its active site. This inhibition can result in increased levels of neurotransmitters in the synaptic cleft, affecting neuronal communication. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound can be hydroxylated to form hydroxylated metabolites, which can then undergo conjugation reactions to form glucuronides or sulfates, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver, brain, and kidneys .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its interactions with other biomolecules. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

2-pyridin-3-yl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOLXOSOSUGZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395562 | |

| Record name | 2-(3-Pyridyl)-2-pyrrolidinylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855659-43-7 | |

| Record name | β-1-Pyrrolidinyl-3-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855659-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridyl)-2-pyrrolidinylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)